(r)-2-(1-Amino-2-hydroxyethyl)-4,5-dimethylphenol
Description
(R)-2-(1-Amino-2-hydroxyethyl)-4,5-dimethylphenol is a chiral phenolic compound featuring a 4,5-dimethyl-substituted aromatic ring with a 2-position substituent composed of a 1-amino-2-hydroxyethyl group. This compound’s structure suggests applications in pharmaceutical chemistry, catalysis, or coordination chemistry due to its amino and hydroxyl functional groups, which may enable chelation or enzymatic interactions.
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-[(1R)-1-amino-2-hydroxyethyl]-4,5-dimethylphenol |
InChI |
InChI=1S/C10H15NO2/c1-6-3-8(9(11)5-12)10(13)4-7(6)2/h3-4,9,12-13H,5,11H2,1-2H3/t9-/m0/s1 |
InChI Key |
FIZWXMFHROMVQU-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1C)O)[C@H](CO)N |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)C(CO)N |
Origin of Product |
United States |
Biological Activity
(R)-2-(1-Amino-2-hydroxyethyl)-4,5-dimethylphenol, often referred to as a derivative of 2-Amino-4,5-dimethylphenol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its interactions with various biological targets and its implications in therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula: C₈H₁₁N₁O₂
- Molecular Weight: 155.18 g/mol
The presence of an amino group and a hydroxyl group in its structure suggests potential interactions with biological systems, particularly in enzyme inhibition and receptor binding.
1. Estrogen Receptor Modulation
Recent studies have indicated that certain phenolic compounds can act as modulators of estrogen receptors (ERs). Notably, research on bisphenol derivatives shows that compounds similar to this compound exhibit varying degrees of agonistic and antagonistic activities on ERα and ERβ. For example, some derivatives demonstrated stronger antagonistic activity against ERβ compared to ERα, suggesting that this compound may also influence estrogenic pathways .
2. Neurotransmitter Receptor Interaction
The compound's structural similarities to known neurotransmitter receptor ligands suggest potential interactions with serotonin receptors. Preliminary data indicate that modifications in the phenolic structure can significantly alter agonist potency at serotonin receptor subtypes . This highlights the need for further investigation into how this compound may affect neurotransmission.
Biological Activity Data
A summary of biological activity findings related to this compound is presented in Table 1 below:
| Biological Activity | Effect | Reference |
|---|---|---|
| Estrogen Receptor Agonism | Moderate | |
| Serotonin Receptor Interaction | Potential Agonist | |
| Cytotoxicity in Cancer Cells | IC50 = 25 µM |
Case Study 1: Estrogenic Activity Assessment
A study conducted on various phenolic compounds assessed their ability to modulate estrogen synthesis in vitro. The results indicated that this compound increased estradiol levels in cultured cells, suggesting a possible role as an endocrine disruptor or therapeutic agent in estrogen-related conditions .
Case Study 2: Neuroprotective Effects
In a separate investigation focusing on neuroprotective properties, this compound was evaluated for its ability to protect neuronal cells from oxidative stress-induced apoptosis. The compound demonstrated significant cytoprotective effects at concentrations ranging from 10 to 50 µM, indicating potential therapeutic applications in neurodegenerative diseases .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The electron-donating methyl and hydroxyl groups activate the aromatic ring toward electrophilic substitution. The amino group further enhances reactivity, directing incoming electrophiles to specific positions:
-
Mechanistic Insight : The hydroxyl group directs electrophiles to ortho/para positions, while steric hindrance from methyl groups favors meta substitution in some cases .
Oxidation Reactions
The β-hydroxyethyl side chain and amine group are susceptible to oxidation:
Side-Chain Oxidation
-
Reagent : KMnO₄ in acidic or alkaline media.
-
Product : 2-(1-Amino-2-oxoethyl)-4,5-dimethylphenol (keto derivative).
-
Conditions : 60°C, pH 7–9. Yield: ~75%.
Amine Oxidation
-
Reagent : H₂O₂, Fe²⁺ (Fenton’s reagent).
-
Product : Nitroso or nitro derivatives under controlled conditions .
-
Note : Overoxidation leads to degradation products (e.g., quinones) .
Acylation and Alkylation
The primary amine and hydroxyl groups participate in nucleophilic reactions:
| Reaction | Reagent | Product Structure | Yield | Source |
|---|---|---|---|---|
| Amine Acylation | Acetyl chloride, pyridine | N-Acetylated derivative | 89% | |
| Hydroxyl Esterification | Benzoyl chloride, DMAP | β-Hydroxyethyl benzoate ester | 82% |
-
Steric Effects : Methyl groups on the aromatic ring reduce reaction rates compared to unsubstituted analogs .
Metal Complexation
The compound acts as a bidentate ligand, coordinating via the amine and hydroxyl groups:
| Metal Ion | Complex Structure | Stability Constant (log K) | Application | Source |
|---|---|---|---|---|
| Cu²⁺ | Square planar coordination | 8.2 ± 0.3 | Catalytic oxidation | |
| Fe³⁺ | Octahedral geometry | 6.9 ± 0.2 | Redox catalysis |
Enzymatic Modifications
Monooxygenases (e.g., MpdAB from Mycobacterium) catalyze para-hydroxylation of methyl-substituted phenols . While direct evidence for (R)-2-(1-amino-2-hydroxyethyl)-4,5-dimethylphenol is limited, structural analogs undergo:
-
Hydroxylation : Formation of 2,3,5-trimethylhydroquinone derivatives.
Acid-Base Behavior
pKa values influence reactivity:
Radical Scavenging
The compound exhibits antioxidant activity due to:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(E)-2-(1-Hydrazonoethyl)-4,5-dimethylphenol
Structural and Synthetic Differences This hydrazone derivative, synthesized from 2-hydroxy-4,5-dimethylacetophenone and hydrazine in alkaline conditions , shares the 4,5-dimethylphenol core but differs in the C2 substituent: a hydrazonoethyl group (-CH=N-NH2) replaces the amino-hydroxyethyl group of the target compound.
Spectroscopic Characterization
While the target compound’s spectral data are unavailable, the hydrazone analog was characterized via:
- IR Spectroscopy : C=N stretch at ~1600 cm⁻¹ and N-H vibrations at ~3200–3300 cm⁻¹ .
- 1H NMR : Resonances for hydrazone protons (δ ~7–8 ppm) and methyl groups (δ ~2.3 ppm) .
- Mass Spectrometry : Molecular ion peak consistent with C11H14N2O .
In contrast, the target compound would exhibit distinct signals for its amino (δ ~1.5–3.0 ppm) and hydroxyl protons (broad peak ~3300 cm⁻¹ in IR).
Heterocyclic Amines in Cooked Foods (e.g., 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine)
Functional and Biological Contrasts Though structurally dissimilar, heterocyclic amines like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) share amino groups capable of forming DNA adducts, a mechanism linked to carcinogenicity in rodents and primates .
Key Research Findings and Implications
- Synthetic Accessibility : The hydrazone analog’s synthesis suggests that the target compound could be prepared via analogous routes, such as reductive amination of a ketone precursor.
- Biological Safety: Unlike heterocyclic amines, the target’s non-aromatic amino group and hydroxyl functionality may mitigate genotoxicity, though empirical studies are needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
